N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine
Description
N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine is a secondary amine featuring a tetrahydrothiopyran (a sulfur-containing six-membered heterocycle) core substituted with a 4-methoxybutyl group at the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in kinase inhibitors, such as CDK2 inhibitors like AT7519 . The methoxybutyl substituent is hypothesized to enhance solubility and pharmacokinetic properties compared to simpler alkyl or aryl groups.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(4-methoxybutyl)thian-4-amine |
InChI |
InChI=1S/C10H21NOS/c1-12-7-3-2-6-11-10-4-8-13-9-5-10/h10-11H,2-9H2,1H3 |
InChI Key |
AXZHTKJTFAIANH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The starting material, 4-penten-1-ol, undergoes a thiol-ene reaction with hydrogen sulfide to form tetrahydrothiopyran.
Introduction of the Amine Group: The tetrahydrothiopyran is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position.
Attachment of the Methoxybutyl Side Chain: The final step involves the alkylation of the amine group with 4-methoxybutyl bromide or a similar reagent to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group or the sulfur atom, resulting in the formation of secondary amines or thiols, respectively.
Substitution: The methoxybutyl side chain can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of thiopyran derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amine group and thiopyran ring are structural motifs found in various pharmacologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The amine group can form hydrogen bonds or ionic interactions, while the thiopyran ring can participate in hydrophobic interactions or serve as a scaffold for further modifications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocycle Core Variations
Thiopyran vs. Pyran Derivatives
N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride (C₆H₁₃NS, MW 131.24):
- Widely employed in agrochemical and pharmaceutical synthesis due to its stability .
Key Insight :
Thiopyran derivatives generally exhibit enhanced metabolic stability and target engagement in enzyme inhibition assays compared to pyran analogues, likely due to sulfur’s electronic and steric effects .
Substituent Modifications
Alkyl vs. Aryl Substituents
N-(4-Methyl-1-phenylpentan-3-yl)tetrahydro-2H-thiopyran-4-amine (4l) :
Key Insight :
The 4-methoxybutyl group in the target compound balances solubility (via the ether oxygen) and lipophilicity (via the butyl chain), making it advantageous for drug candidates requiring optimized bioavailability .
Pharmacokinetics
Data Table: Structural and Functional Comparison
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